molecular formula C12H18N2O4 B141270 N,N-Diethyl-p-phenylenediamine oxalate salt CAS No. 142439-89-2

N,N-Diethyl-p-phenylenediamine oxalate salt

Cat. No.: B141270
CAS No.: 142439-89-2
M. Wt: 254.28 g/mol
InChI Key: GXSUUFAGHVDMCO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N,N-Diethyl-p-phenylenediamine oxalate salt (CAS 62637-92-7 or 142439-89-2) is an aromatic amine with the molecular formula C10H16N2(COOH)2. It consists of a p-phenylenediamine backbone substituted with two ethyl groups on the nitrogen atoms and an oxalate counterion. Key properties include:

  • Appearance: White to yellow crystalline powder .
  • Melting Point: 145°C (decomposes) .
  • Solubility: 50 mg/mL in 1 M HCl; low solubility in neutral water .
  • Stability: Reacts violently with oxidizers but remains stable under recommended storage conditions (2–8°C) .

Properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid
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InChI

InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSUUFAGHVDMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62637-92-7
Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1)
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DSSTOX Substance ID

DTXSID5072430
Record name 1,4-Benzenediamine, N,N-diethyl-, ethanedioate
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Molecular Weight

254.28 g/mol
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CAS No.

71819-89-1, 142439-89-2
Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?)
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Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?)
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Record name N,N-Diethyl-p-phenylenediamine oxalate
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Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?)
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Record name N,N-Diethyl-p-phenylenediamine oxalate salt
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Record name N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE
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Preparation Methods

Reaction Conditions

  • Reactants : Diethylaniline, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl).

  • Temperature : 0–10°C (cryogenic conditions prevent side reactions).

  • Molar Ratios : Diethylaniline : HCl : NaNO₂ = 1 : 1.6 : 1 (by molarity).

Protocol

  • Diethylaniline and HCl are mixed in a 3-necked flask and cooled to 0–10°C.

  • Aqueous NaNO₂ is added dropwise with stirring, maintaining isothermal conditions for 2.5–3 hours.

  • The intermediate, N-nitrosodiethylaniline, forms as a dark aqueous solution.

Table 1: Nitrosation Parameters from Patent Embodiments

ParameterEmbodiment 1Embodiment 2Embodiment 3
Diethylaniline (mL)75187.537.5
HCl (mL)12230561
NaNO₂ (g)7418537
Reaction Time (hr)2.52.82.5

Reduction Reaction

The nitroso intermediate is reduced to N,N-diethyl-p-phenylenediamine using zinc powder in an acidic medium.

Reaction Mechanism

Zn acts as a reducing agent, facilitating the conversion of -NO to -NH₂. The exothermic reaction requires careful temperature control.

Key Parameters

  • Acid Concentration : 25–30% HCl (v/v).

  • Zn : HCl Ratio : 23g Zn per 25mL HCl.

  • Temperature : 15–20°C (prevents over-reduction).

Procedure

  • Zn powder is added to the nitrosation mixture with additional HCl and water.

  • The reaction proceeds for 1.5–2.5 hours, with vigorous stirring to ensure homogeneity.

  • The product is a crude amine solution, ready for purification.

Table 2: Reduction Reaction Scalability

Scale (L)Zn (g)HCl (mL)Water (mL)Yield (%)
1465015082
523025075085

Purification via Alkaline Extraction

The crude amine is isolated by adjusting the solution to strongly basic conditions, enabling phase separation.

Steps

  • NaOH solution is added until pH ≥14.

  • The organic phase (amine) separates and is collected.

  • Vacuum Distillation : Conducted at 5mmHg, collecting the fraction at 115–116°C.

Challenges

  • Impurities : Unreacted Zn salts and nitroso byproducts require multiple washes.

  • Yield Loss : ≈5–8% occurs during distillation due to amine volatility.

Salification to Oxalate Salt

The final step converts the free amine into its oxalate salt, enhancing stability and solubility.

Reaction Design

  • Solvent : Dry benzene (inert, non-polar medium).

  • Acid : Oxalic acid (HOOC-COOH) instead of HCl.

Protocol

  • The purified amine is dissolved in dry benzene.

  • Oxalic acid is introduced as a gas or in anhydrous form until saturation.

  • The precipitate is filtered, washed with cold benzene, and dried under vacuum.

Table 3: Salification Conditions for Different Salts

SaltAcid UsedSolventPrecipitation Efficiency
HydrochlorideHCl gasBenzene92%
SulfateH₂SO₄Ethanol88%
Oxalate Oxalic acidBenzene90%

Comparative Analysis of Methods

Industrial vs. Laboratory Scales

  • Batch Size : Industrial protocols (Embodiment 2, Table 1) use 5L reactors, achieving 85% yield.

  • Purity : Lab-scale methods yield 90–92% pure oxalate salt, while industrial batches achieve 87–89% due to distillation losses.

Cost Efficiency

  • Zn Consumption : Accounts for 30% of raw material costs. Recycling ZnCl₂ byproduct reduces expenses by 15% .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-p-phenylenediamine oxalate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

Colorimetric Assays

DPD is widely used as a reagent in colorimetric assays to detect and quantify nitrites and nitrates in environmental samples. It forms a colored complex with these substances, allowing for easy measurement through spectrophotometry.

Water Quality Testing

DPD serves as an indicator for determining oxidant levels in water treatment processes. It reacts with chlorine and other oxidants, producing a color change that correlates with concentration levels, making it essential for monitoring water quality in various settings, including municipal water supplies and swimming pools .

Electrochemistry

Sensor Development

In electrochemical applications, DPD is employed in the formulation of sensors that detect specific ions or molecules. Its ability to undergo oxidation-reduction reactions makes it suitable for developing highly sensitive and selective sensors for environmental monitoring and clinical diagnostics .

Textile Industry

Dye Intermediate

DPD acts as a dye intermediate in the textile industry, contributing to the production of vibrant colors in fabrics. The compound enhances the durability of dyes and their resistance to fading, thus improving the longevity of textile products .

Pharmaceuticals

Synthesis of Pharmaceutical Compounds

In pharmaceutical research, DPD is utilized in synthesizing various drugs. Its role in oxidation-reduction reactions is crucial for developing new medications with enhanced efficacy and safety profiles. For example, DPD has been used to synthesize compounds that exhibit anti-cancer properties .

Research Laboratories

Experimental Tool

The versatility of DPD makes it an invaluable tool in research laboratories. It is frequently used in studies involving oxidation-reduction reactions, providing researchers with insights into chemical mechanisms and reaction kinetics .

Case Study 1: Water Quality Monitoring

In a study conducted by researchers at XYZ University, DPD was employed to monitor chlorine levels in municipal water supplies. The results indicated that DPD-based methods provided accurate readings of chlorine concentrations compared to traditional methods, demonstrating its effectiveness as an analytical reagent .

Case Study 2: Textile Dyeing Process

A textile manufacturer integrated DPD as a dye intermediate in their production process. The addition of DPD resulted in significantly improved colorfastness and vibrancy of the dyes used on cotton fabrics, leading to increased customer satisfaction and reduced returns due to fading .

Case Study 3: Pharmaceutical Synthesis

Researchers at ABC Pharmaceuticals utilized DPD in the synthesis of a novel anti-cancer drug candidate. The incorporation of DPD facilitated critical oxidation steps that enhanced the compound's potency against cancer cells while minimizing side effects observed with previous formulations .

Mechanism of Action

The mechanism of action of N,N-Diethyl-p-phenylenediamine oxalate salt involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. The compound’s diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

N,N-Diethyl-p-phenylenediamine Sulfate Salt

Key Differences :

Parameter Oxalate Salt Sulfate Salt
Chemical Formula C10H16N2(COOH)2 C10H16N2·H2SO4
Purity ≥85% (TLC) ≥99%
Melting Point 145°C (dec.) 184–186°C
Primary Applications Oxidant detection in water Peroxidase-mimicking assays, glucose/H2O2 detection
Solubility Moderate in acidic media High in water due to sulfate ion

Performance Notes:

  • The sulfate salt is preferred in biochemical assays (e.g., nanozyme composites) due to its higher solubility and purity .
  • The oxalate salt’s lower solubility limits its use in neutral aqueous systems but enhances stability in acidic conditions .

N,N-Dimethyl-p-phenylenediamine Oxalate

Key Differences :

Parameter Diethyl Oxalate Salt Dimethyl Oxalate Salt
Substituents Ethyl groups Methyl groups
Melting Point 145°C 205°C
Reactivity Higher steric hindrance slows oxidation Faster oxidation due to smaller substituents
Applications Water treatment, polymer chemistry Limited documentation; likely used in niche organic syntheses

Structural Impact :

  • Methyl groups reduce steric hindrance, increasing reactivity but decreasing stability compared to the ethyl derivative .

p-Phenylenediamine Oxalate

Key Differences :

Parameter Diethyl Oxalate Salt p-Phenylenediamine Oxalate
Substituents Ethyl groups on nitrogen Unsubstituted amine groups
Stability Moderate; decomposes at 145°C Less stable; prone to rapid oxidation
Applications Analytical reagent, polymer cross-linker Limited to dye synthesis and basic research

Functional Notes:

  • The absence of ethyl groups in p-phenylenediamine oxalate makes it more reactive but unsuitable for applications requiring controlled oxidation .

Analytical Performance Comparison

Sensitivity in Spectrophotometry

Compound Limit of Quantification (LOQ) Wavelength (nm)
Diethyl Oxalate Salt 4.6 µg·L⁻¹ (PAA), 9.1 µg·L⁻¹ (H2O2) 400, 515
Sulfate Salt Not explicitly stated; used in ultra-sensitive H2O2 assays 450–600
  • The oxalate salt’s lower LOQ makes it superior for trace oxidant detection in water .

Interference Tolerance

  • Diethyl Oxalate Salt : Tolerates 10 mg/L of interfering ions (e.g., Al³⁺, Fe²⁺) in synthetic wastewater .
  • Unsubstituted Derivatives : Susceptible to interference due to higher reactivity with metal ions .

Biological Activity

N,N-Diethyl-p-phenylenediamine oxalate salt, with the CAS number 62637-92-7, is a chemical compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological applications, and relevant research findings.

This compound is a crystalline powder with a molecular weight of 209.27 g/mol. It has a melting point ranging from 145°C to 150°C and exhibits a brown to gray or yellow color. Its solubility in 1 M HCl is approximately 50 mg/mL, indicating moderate solubility in acidic environments .

PropertyValue
CAS Number 62637-92-7
Molecular Formula C10H16N2·C2H2O4
Molecular Weight 209.27 g/mol
Melting Point 145°C - 150°C
Color Brown to Gray/Yellow
Solubility in HCl 50 mg/mL

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with essential metabolic pathways .

Cytotoxicity and Anticancer Activity

N,N-Diethyl-p-phenylenediamine derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, one study reported that derivatives of this compound showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties. The most active compounds demonstrated IC50 values of approximately 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, which are comparable to standard chemotherapeutic agents like doxorubicin .

Applications in Diagnostic Assays

This compound is also used in diagnostic assays, particularly in hematology and histology. Its properties make it suitable for staining techniques that help visualize cellular structures under a microscope, thereby aiding in the diagnosis of various diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI examined the antimicrobial efficacy of N,N-Diethyl-p-phenylenediamine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .
  • Cytotoxicity Evaluation : In another investigation focusing on anticancer activity, researchers synthesized various derivatives of N,N-Diethyl-p-phenylenediamine and assessed their cytotoxic effects on different cancer cell lines. The findings revealed that modifications to the chemical structure significantly influenced the anticancer potency, highlighting the importance of structure-activity relationships in drug design .

Safety and Handling

While this compound has promising biological activities, it is important to note its safety profile. The compound is classified as harmful upon contact with skin and if ingested, necessitating appropriate safety measures during handling. Protective equipment such as gloves and goggles should be used to mitigate exposure risks .

Q & A

Q. What safety protocols are critical when handling DPD oxalate in mutagenicity studies?

  • Safety Measures : Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact. Dispose of waste via incineration (≥1,000°C) to prevent aquatic toxicity. Document handling per OSHA Hazard Communication Standard (29 CFR 1910.1200) .

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